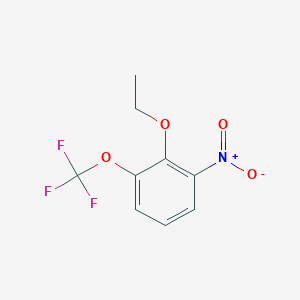

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

2-ethoxy-1-nitro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4/c1-2-16-8-6(13(14)15)4-3-5-7(8)17-9(10,11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKQCFPFIBBDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of 2-ethoxy-3-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The ethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Ethoxy-1-amino-3-(trifluoromethoxy)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Synthetic Applications

1. Building Block for Complex Molecules

The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, making 2-ethoxy-1-nitro-3-(trifluoromethoxy)benzene a valuable precursor in organic synthesis. It can be utilized to create various derivatives through electrophilic aromatic substitution reactions or nucleophilic additions. For instance, it has been employed in the synthesis of trifluoromethylated indoles, which are important in medicinal chemistry due to their biological activities .

2. Synthesis of Anticancer Agents

Research indicates that compounds containing trifluoromethoxy groups can serve as effective inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. The incorporation of this compound into hybrid molecules has shown promising results in enhancing anticancer activity . These derivatives exhibit improved solubility and metabolic stability, contributing to their potential as therapeutic agents.

Biological Activities

1. Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activities against various pathogens. The presence of the nitro group is often associated with enhanced antibacterial properties, while the trifluoromethoxy moiety can improve the overall efficacy of the compound . Studies have demonstrated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Antiprotozoal Activity

The compound's derivatives have also been tested for activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Some synthesized analogs have shown superior activity compared to standard treatments, indicating potential for further development as antiparasitic agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Trifluoromethylated Indoles

In a study focused on synthesizing 2-CF3-indoles from 2-nitrobenzaldehydes, researchers successfully used this compound as a starting material. The resulting indoles exhibited high yields and demonstrated significant biological activity against cancer cell lines, highlighting the compound's utility in developing new anticancer therapies .

Case Study 2: Topoisomerase II Inhibitors

A series of hybrid molecules derived from this compound were synthesized and evaluated for their ability to inhibit topoisomerase II. One derivative showed an IC50 value of 7.3 µM, indicating strong potential as a novel anticancer agent with improved pharmacological properties compared to existing drugs .

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1417569-47-1)

- Substituents: Nitro (-NO₂), trichloromethoxy (-OCl₃), and trifluoromethyl (-CF₃).

- Key Differences :

- The trichloromethoxy group (-OCl₃) in this compound introduces greater steric hindrance and stronger electron-withdrawing effects compared to the ethoxy group (-OCH₂CH₃) in the target compound.

- The trifluoromethyl group (-CF₃) vs. trifluoromethoxy (-OCF₃) alters polarity and solubility. Trifluoromethoxy is more polar due to the oxygen atom.

- Reactivity : The trichloromethoxy group may reduce nucleophilic substitution rates at the benzene ring compared to ethoxy, which is more electron-donating and less sterically hindered .

1-Fluoro-3-(trifluoromethoxy)benzene (Surrogate Compound)

- Substituents : Fluorine (-F) and trifluoromethoxy (-OCF₃).

- Key Differences :

- Absence of the nitro group reduces electrophilicity and reactivity toward reduction or substitution.

- Fluorine’s small size and high electronegativity contrast with ethoxy’s bulk and moderate electron-donating capacity.

- Applications : Such surrogates are often used in computational studies to model electronic effects in aromatic systems .

Molecular Weight and Physicochemical Properties

Notes:

- Higher molecular weight in trichloromethoxy derivatives correlates with reduced solubility in polar solvents.

- The ethoxy group in the target compound enhances solubility in alcohols compared to methoxy or chloro-substituted analogs .

Biological Activity

2-Ethoxy-1-nitro-3-(trifluoromethoxy)benzene (CAS No. 1804433-06-4) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a trifluoromethoxy group, which enhances its lipophilicity and biological interactions. The presence of the ethoxy and nitro groups contributes to its reactivity and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The nitro group is often associated with anti-inflammatory properties in similar compounds, indicating potential therapeutic uses in inflammation-related conditions.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity, which is crucial for various biological pathways.

The biological effects of this compound can be attributed to its ability to interact with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances binding affinity through hydrophobic interactions, while the nitro group may participate in electron-withdrawing effects that stabilize enzyme-substrate complexes.

Case Studies

A review of literature reveals several studies focusing on the biological evaluation of similar compounds:

- Study on Antimicrobial Activity : A compound structurally related to this compound demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .

- Inflammation Models : In vivo studies indicated that derivatives with similar structures reduced inflammatory markers in animal models, suggesting a potential pathway for developing anti-inflammatory drugs .

Data Table: Biological Activities of Related Compounds

Synthesis and Applications

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where the trifluoromethoxy group is introduced to an appropriate precursor. This compound's stability and reactivity make it a candidate for further development in medicinal chemistry, particularly for anti-inflammatory and antimicrobial agents.

Q & A

Q. What advanced catalytic systems improve the sustainability of its synthesis?

- Methodological Answer : Explore green chemistry approaches:

- Photocatalysis : Use visible light (e.g., Ru(bpy)₃²⁺) for nitro group installation.

- Flow Chemistry : Continuous reactors reduce waste and improve heat transfer.

- Biocatalysis : Engineered enzymes (e.g., nitroreductases) for selective functionalization. Lifecycle assessments (LCAs) compare environmental footprints of traditional vs. novel methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.